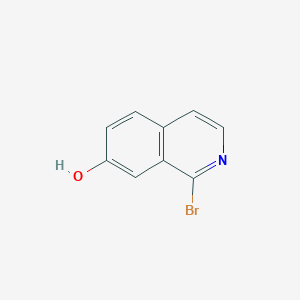
Tris(2,2-bipyrimidine)ruthenium(II) Dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium is a coordination compound that features a ruthenium center coordinated to three 2-(pyrimidin-2-yl)pyrimidine ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium typically involves the reaction of ruthenium chloride with 2-(pyrimidin-2-yl)pyrimidine ligands under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the coordination of the ligands to the ruthenium center. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the ruthenium center undergoes a change in oxidation state.
Reduction: It can also undergo reduction reactions, where the ruthenium center gains electrons.
Substitution: Ligand substitution reactions are common, where one or more of the 2-(pyrimidin-2-yl)pyrimidine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in new ruthenium complexes with different ligand environments .
科学研究应用
Tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound has been studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research has explored its use in photodynamic therapy, where it acts as a photosensitizer to generate reactive oxygen species that can kill cancer cells.
作用机制
The mechanism of action of tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that cause oxidative damage to cellular components .
相似化合物的比较
Similar Compounds
Tris(2,2’-bipyridyl)dichlororuthenium: Another ruthenium complex with similar coordination geometry but different ligands.
Tris(1,10-phenanthroline)dichlororuthenium: A ruthenium complex with 1,10-phenanthroline ligands.
Uniqueness
Tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium is unique due to the specific electronic and steric properties imparted by the 2-(pyrimidin-2-yl)pyrimidine ligands. These properties influence its reactivity, stability, and interaction with biological molecules, making it distinct from other ruthenium complexes .
属性
分子式 |
C24H18Cl2N12Ru |
|---|---|
分子量 |
646.5 g/mol |
IUPAC 名称 |
dichlororuthenium;2-pyrimidin-2-ylpyrimidine |
InChI |
InChI=1S/3C8H6N4.2ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;;/h3*1-6H;2*1H;/q;;;;;+2/p-2 |
InChI 键 |
DVHNMJRXSLLELA-UHFFFAOYSA-L |
规范 SMILES |
C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.Cl[Ru]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13515127.png)


![rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans](/img/structure/B13515138.png)
![rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13515142.png)
![1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13515153.png)


![2-[3-(Aminomethyl)oxolan-3-yl]acetic acid](/img/structure/B13515171.png)
![Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate](/img/structure/B13515178.png)


